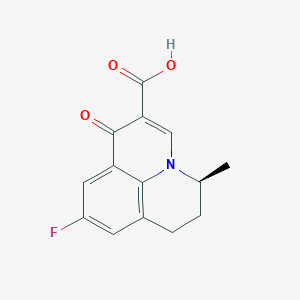

(S)-Flumequine

Descripción general

Descripción

2'-O-Metilguanosina: es un nucleósido modificado que se produce en los ácidos ribonucleicos de transferencia por la acción de la guanina-2'-O-metiltransferasa del ácido ribonucleico de transferencia. Se caracteriza por la sustitución de un átomo de hidrógeno en el grupo hidroxilo en la posición C-2' por un grupo metilo . Esta modificación juega un papel crucial en la estabilidad y función de los ácidos ribonucleicos, particularmente en el contexto de los ácidos ribonucleicos de transferencia y los ácidos ribonucleicos mensajeros.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2'-O-metilguanosina típicamente involucra la metilación de la guanosina en el grupo hidroxilo 2'. Un método común es el uso de yoduro de metilo o triflato de metilo como agente metilante en presencia de una base como el hidruro de sodio o el carbonato de potasio . La reacción generalmente se lleva a cabo en un disolvente aprótico como la dimetilformamida o el dimetilsulfóxido a temperaturas elevadas.

Métodos de producción industrial: En un entorno industrial, la producción de 2'-O-metilguanosina se puede ampliar utilizando reacciones de metilación similares. El proceso implica la purificación del producto mediante cristalización o cromatografía para alcanzar los altos niveles de pureza requeridos para la investigación y las aplicaciones farmacéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones: La 2'-O-metilguanosina puede sufrir varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar 2'-O-metilguanina.

Reducción: Las reacciones de reducción pueden convertirla de nuevo en guanosina.

Sustitución: El grupo metilo en la posición 2' se puede sustituir por otros grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como la azida de sodio o los tioles.

Principales productos:

Oxidación: 2'-O-metilguanina.

Reducción: Guanosina.

Sustitución: Varios derivados de guanosina sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

La 2'-O-metilguanosina tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de la 2'-O-metilguanosina implica su incorporación a los ácidos ribonucleicos, donde influye en la estabilidad y función de las moléculas de ácido ribonucleico. La metilación en la posición 2' aumenta la resistencia de los ácidos ribonucleicos a la degradación enzimática y mejora su afinidad de unión a las proteínas involucradas en el procesamiento del ácido ribonucleico . Esta modificación también puede inducir cambios apoptóticos en las células al afectar la función de los ácidos ribonucleicos de transferencia y los ácidos ribonucleicos mensajeros .

Comparación Con Compuestos Similares

Compuestos similares:

7-Metilguanosina: Otro nucleósido modificado con un grupo metilo en la posición 7 de la guanina.

2'-O-Metiladenosina: Similar a la 2'-O-metilguanosina pero con un grupo metilo en la posición 2' de la adenosina.

2'-O-Metilcitidina: Una citidina metilada en la posición 2'.

Singularidad: La 2'-O-metilguanosina es única debido a su papel específico en la estabilización de los ácidos ribonucleicos y su capacidad para modular la función del ácido ribonucleico. Su metilación en la posición 2' proporciona ventajas distintas en términos de estabilidad del ácido ribonucleico y resistencia a la degradación en comparación con otros nucleósidos metilados .

Propiedades

IUPAC Name |

(12S)-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSPPJIUMHPXMA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202349-45-9 | |

| Record name | Flumequine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202349459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUMEQUINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRD84T215S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using water as a solvent in the synthesis of (S)-Flumequine?

A1: Utilizing water as a solvent in the asymmetric hydrogenation of quinolines to produce this compound offers significant advantages in terms of environmental friendliness and cost-effectiveness [, ]. This approach aligns with green chemistry principles by reducing reliance on organic solvents, which can be toxic and environmentally harmful. Furthermore, water often simplifies reaction workup procedures and can enhance reaction rates in certain cases.

Q2: How does the structure of the chiral cationic Ru-diamine catalyst influence the enantioselectivity of this compound synthesis?

A2: The chiral environment provided by the η(6)-arene-N-tosylethylenediamine-Ru(II) complex plays a crucial role in achieving high enantioselectivity during the hydrogenation of quinolines to this compound []. DFT calculations suggest that a key interaction involves CH/π attraction between the η(6)-arene ligand of the catalyst and the fused phenyl ring of the dihydroquinoline intermediate. This interaction, along with the influence of the TfO(-) anion, favors the formation of the (S)-enantiomer by stabilizing the transition state leading to its production.

Q3: Can you explain the "ionic and cascade reaction pathway" involved in the formation of this compound?

A3: The synthesis of this compound through this method doesn't occur in one step. Instead, it follows a multi-step process termed an "ionic and cascade reaction pathway" []. This involves:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-Chloro-4-quinolinyl)-N'-[2-[(7-chloro-4-quinolinyl)amino]ethyl]-1,2-ethanediamine](/img/structure/B121425.png)

![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)

![Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate](/img/structure/B121450.png)